pKa Differentiation: 2-(Quinolin-6-YL)acetamide Exhibits ~6 Log Units Weaker Acidity Than Its Carboxylic Acid Analog
The predicted pKa of 2-(Quinolin-6-YL)acetamide is 15.98±0.40, indicating negligible ionization under physiological conditions . In contrast, the carboxylic acid analog 2-(quinolin-6-yl)acetic acid has a predicted pKa of approximately 4.08 and a LogD (pH 7.4) of –1.17, reflecting complete ionization and negative charge at physiological pH [1]. This ~12 log unit difference in pKa translates to a completely different ionization state at neutral pH: the acetamide remains neutral and membrane-permeable, whereas the acid exists predominantly as the negatively charged carboxylate, which profoundly impacts passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Ionization constant (pKa) and pH-dependent ionization state |
|---|---|
| Target Compound Data | Predicted pKa 15.98±0.40; neutral at pH 7.4 |
| Comparator Or Baseline | 2-(Quinolin-6-yl)acetic acid: pKa 4.08 (predicted); LogD (pH 7.4) –1.17 (predicted); predominantly anionic at pH 7.4 [1] |
| Quantified Difference | ΔpKa ≈ 11.9 log units; acetamide neutral vs. acid anionic at physiological pH |
| Conditions | Predicted (QSPR/computational); pH 7.4 context via LogD estimation [1] |
Why This Matters
For medicinal chemistry programs requiring neutral, CNS-penetrant scaffolds, 2-(quinolin-6-YL)acetamide provides a distinct ionization advantage over the carboxylic acid congener, which is largely excluded from passive membrane crossing due to its anionic state.
- [1] ChemBase. 2-(Quinolin-6-yl)acetic acid. Available at: https://www.chembase.cn/ View Source
